molecular formula C15H28O2 B13542967 Ethyl 3-pentyloct-2-enoate

Ethyl 3-pentyloct-2-enoate

Cat. No.: B13542967
M. Wt: 240.38 g/mol
InChI Key: NXIULLJUIJMSOC-UHFFFAOYSA-N
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Description

Ethyl 3-pentyloct-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. The molecular formula of this compound is C13H24O2, and it features a carbonyl group bonded to an oxygen atom, which is then joined to an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-pentyloct-2-enoate can be synthesized through the esterification of 3-pentyloct-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing side reactions and catalyst contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pentyloct-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 3-pentyloct-2-enoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 3-pentyloct-2-enoic acid and ethanol.

    Reduction: 3-pentyloct-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-pentyloct-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-pentyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-pentyloct-2-enoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-pentyloct-2-enoate can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butyrate: Known for its fruity aroma and used in perfumes and flavorings.

    Ethyl propionate: Used in food flavorings and as a solvent.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and unsaturation make it different from simpler esters, providing unique reactivity and applications.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

ethyl 3-pentyloct-2-enoate

InChI

InChI=1S/C15H28O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h13H,4-12H2,1-3H3

InChI Key

NXIULLJUIJMSOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OCC)CCCCC

Origin of Product

United States

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